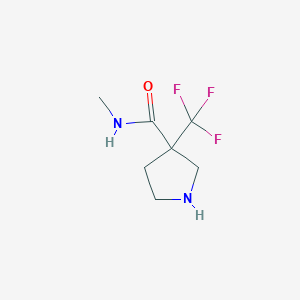
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxamide group, making it a valuable scaffold in medicinal chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The pyrrolidine ring and carboxamide group contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate
- N-methyl-3-(trifluoromethyl)pyrrolidine-3-sulfonamide
- N-methyl-3-(trifluoromethyl)pyrrolidine-3-phosphonate
Uniqueness
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the carboxamide group provides opportunities for hydrogen bonding and other interactions with biological targets.
Propiedades
Fórmula molecular |
C7H11F3N2O |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C7H11F3N2O/c1-11-5(13)6(7(8,9)10)2-3-12-4-6/h12H,2-4H2,1H3,(H,11,13) |
Clave InChI |
UNDNFQNJBYHTPV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1(CCNC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
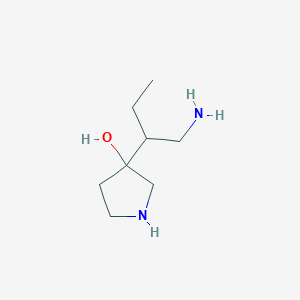

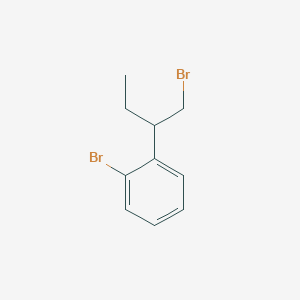
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)
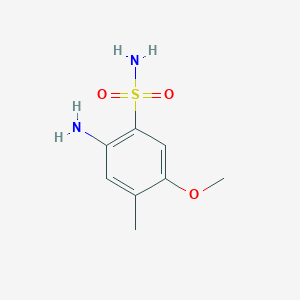
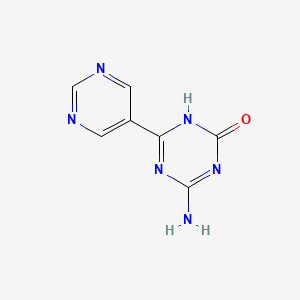

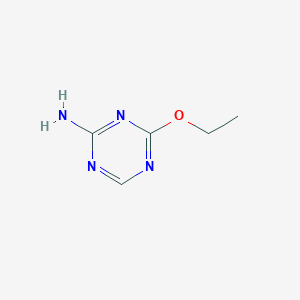
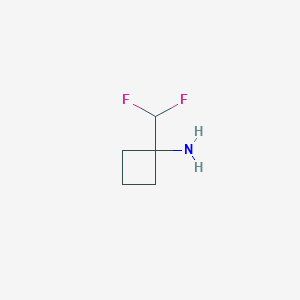
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

